molecular formula C8H18Ge B3122001 Di-n-butylgermane CAS No. 29823-30-1

Di-n-butylgermane

Cat. No.: B3122001
CAS No.: 29823-30-1
M. Wt: 186.86 g/mol
InChI Key: AVGZHPIODMCYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-n-butylgermane: is an organogermanium compound with the chemical formula C8H18Ge . It is a colorless liquid that is primarily used in research and industrial applications. The compound is known for its unique properties, including its ability to form stable bonds with other elements, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-n-butylgermane can be synthesized through the reaction of di-n-butylgermanium dichloride with lithium aluminum hydride . The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran . The reaction conditions include maintaining a low temperature to control the reaction rate and ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to ensure the purity and yield of the product. The industrial production also emphasizes safety measures to handle the reactive chemicals involved.

Chemical Reactions Analysis

Types of Reactions: Di-n-butylgermane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the germanium atom, which can form stable intermediates with other elements.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as or under controlled conditions to form germanium oxides.

    Reduction: The compound can be reduced using or to form simpler germanium hydrides.

    Substitution: Substitution reactions can be carried out using or to replace the butyl groups with other functional groups.

Major Products Formed: The major products formed from these reactions include germanium oxides, hydrides, and substituted organogermanium compounds . These products are valuable intermediates in further chemical synthesis and industrial applications .

Scientific Research Applications

Di-n-butylgermane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of di-n-butylgermane involves its ability to form stable bonds with other elements, facilitating various chemical reactions. The germanium atom in the compound acts as a central point for these reactions, allowing for the formation of complex intermediates and products. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound’s reactivity is attributed to the presence of the germanium atom .

Comparison with Similar Compounds

  • Tri-n-butylgermane
  • Tetra-n-butylgermane
  • Di-n-butylgermanium dichloride

Comparison: Di-n-butylgermane is unique due to its specific structure and reactivity. Compared to tri-n-butylgermane and tetra-n-butylgermane, this compound has fewer butyl groups, which affects its reactivity and the types of reactions it can undergo. Di-n-butylgermanium dichloride, on the other hand, is a precursor in the synthesis of this compound and has different chemical properties and applications .

Properties

InChI

InChI=1S/C8H18Ge/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGZHPIODMCYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Ge]CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Ge
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-n-butylgermane
Reactant of Route 2
Di-n-butylgermane
Reactant of Route 3
Reactant of Route 3
Di-n-butylgermane
Reactant of Route 4
Di-n-butylgermane
Reactant of Route 5
Di-n-butylgermane
Reactant of Route 6
Di-n-butylgermane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.